4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20545025
InChI: InChI=1S/C14H23BO3/c1-5-13(6-2)14(7-3,8-4)18-15(17-13)12-9-10-16-11-12/h9-11H,5-8H2,1-4H3
SMILES:
Molecular Formula: C14H23BO3
Molecular Weight: 250.14 g/mol

4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC20545025

Molecular Formula: C14H23BO3

Molecular Weight: 250.14 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H23BO3
Molecular Weight 250.14 g/mol
IUPAC Name 4,4,5,5-tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H23BO3/c1-5-13(6-2)14(7-3,8-4)18-15(17-13)12-9-10-16-11-12/h9-11H,5-8H2,1-4H3
Standard InChI Key NMJFCGUNESSKCR-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(CC)CC)(CC)CC)C2=COC=C2

Introduction

4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane is a boron-containing organic compound featuring a unique structure that includes a dioxaborolane ring and a furan moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and biological activity, primarily attributed to the presence of the furan ring.

Key Characteristics:

  • Molecular Formula: Not explicitly provided in available sources, but it can be inferred based on its structure.

  • Molecular Weight: Approximately 250.14 g/mol.

  • Structure: Includes a dioxaborolane ring and a furan moiety.

Synthesis of 4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane

The synthesis of this compound typically involves several steps, although detailed procedures are not widely documented in the available literature. Generally, the synthesis of similar boronic esters involves the reaction of a boronic acid with a diol, such as pinacol or ethylene glycol, in the presence of a catalyst.

General Synthesis Steps:

  • Preparation of Boronic Acid: The first step often involves preparing the boronic acid, which in this case would be furan-3-boronic acid.

  • Reaction with Diol: The boronic acid is then reacted with a diol (e.g., ethylene glycol) to form the dioxaborolane ring.

  • Purification: The final product is purified using techniques such as chromatography.

Potential Applications

4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane has potential applications in various fields due to its reactivity and biological activity. These applications could include organic synthesis, pharmaceutical research, and materials science.

Potential Fields of Application:

  • Organic Synthesis: As a building block for more complex molecules.

  • Pharmaceutical Research: Due to its biological activity.

  • Materials Science: For developing new materials with specific properties.

Comparison with Similar Compounds

Several compounds share structural similarities with 4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane. These include:

Compound NameMolecular FormulaUnique Features
2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC10H15BO3Contains a tetramethyl group; used in organic synthesis.
2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC18H19BO3Larger aromatic system; potential for enhanced electronic properties.
2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC18H19BO3Similar structure but different substitution pattern; may exhibit different reactivity.

Safety and Handling

While specific safety data for 4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane is not readily available, compounds with similar structures often require careful handling due to potential toxicity and reactivity. It is advisable to follow standard laboratory safety protocols when handling such chemicals.

General Safety Precautions:

  • Protective Gear: Use gloves, goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible substances.

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